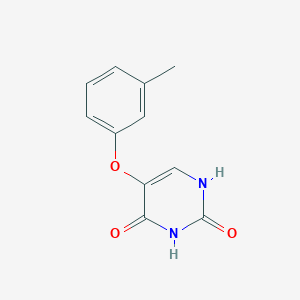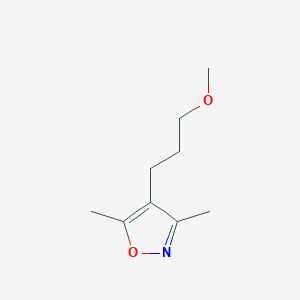
4-(3-Methoxypropyl)-3,5-dimethyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxypropyl)-3,5-dimethyl-1,2-oxazole, also known as MDPX, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive drug that has been reported to have stimulant effects similar to those of amphetamines and cocaine. MDPX has gained popularity among recreational drug users due to its ability to produce euphoria, increased energy, and heightened alertness. However, MDPX is a highly addictive substance that can cause severe health complications and even death. Therefore, it is crucial to understand the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Mécanisme D'action
4-(3-Methoxypropyl)-3,5-dimethyl-1,2-oxazole acts as a monoamine transporter inhibitor, which means it blocks the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This results in an increase in the levels of these neurotransmitters in the brain, leading to the stimulant effects associated with 4-(3-Methoxypropyl)-3,5-dimethyl-1,2-oxazole use.
Effets Biochimiques Et Physiologiques
4-(3-Methoxypropyl)-3,5-dimethyl-1,2-oxazole use can lead to a range of biochemical and physiological effects, including increased heart rate, blood pressure, body temperature, and respiration rate. It can also cause hyperactivity, agitation, anxiety, and psychosis. Prolonged use of 4-(3-Methoxypropyl)-3,5-dimethyl-1,2-oxazole can lead to addiction, tolerance, and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Methoxypropyl)-3,5-dimethyl-1,2-oxazole has several advantages and limitations for use in lab experiments. One advantage is its ability to produce consistent and predictable results, making it useful for studying the effects of stimulants on the central nervous system. However, its highly addictive nature and potential for severe health complications make it unsuitable for long-term studies involving human subjects.
Orientations Futures
There are several potential future directions for research on 4-(3-Methoxypropyl)-3,5-dimethyl-1,2-oxazole. One area of focus could be the development of novel treatments for conditions such as ADHD and depression based on the compound's ability to increase dopamine and norepinephrine levels in the brain. Another area of research could be the development of safer and less addictive stimulants with similar effects to 4-(3-Methoxypropyl)-3,5-dimethyl-1,2-oxazole. Additionally, further studies could investigate the long-term effects of 4-(3-Methoxypropyl)-3,5-dimethyl-1,2-oxazole use on the brain and body to better understand the risks associated with this compound.
Méthodes De Synthèse
4-(3-Methoxypropyl)-3,5-dimethyl-1,2-oxazole is a synthetic compound that can be produced through various methods, including reductive amination, condensation, and cyclization. The most common synthesis method involves the reaction of 3,5-dimethyl-4-(3-methoxypropyl)phenylacetonitrile with hydroxylamine hydrochloride in the presence of sodium carbonate and acetic acid. The resulting product is then converted into 4-(3-Methoxypropyl)-3,5-dimethyl-1,2-oxazole through a series of steps involving reduction, acetylation, and cyclization.
Applications De Recherche Scientifique
4-(3-Methoxypropyl)-3,5-dimethyl-1,2-oxazole has been the subject of several scientific studies aimed at understanding its pharmacological properties and potential therapeutic applications. One area of research has focused on the compound's effects on the central nervous system, particularly its ability to increase dopamine and norepinephrine levels in the brain. This has led to investigations into the use of 4-(3-Methoxypropyl)-3,5-dimethyl-1,2-oxazole as a treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and depression.
Propriétés
Numéro CAS |
150536-26-8 |
|---|---|
Nom du produit |
4-(3-Methoxypropyl)-3,5-dimethyl-1,2-oxazole |
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
4-(3-methoxypropyl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C9H15NO2/c1-7-9(5-4-6-11-3)8(2)12-10-7/h4-6H2,1-3H3 |
Clé InChI |
FWUYSTXHJKRWCL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)CCCOC |
SMILES canonique |
CC1=C(C(=NO1)C)CCCOC |
Synonymes |
Isoxazole, 4-(3-methoxypropyl)-3,5-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



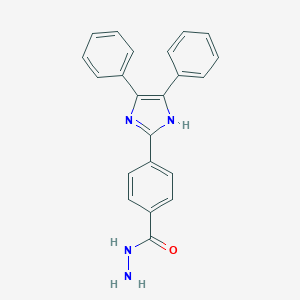
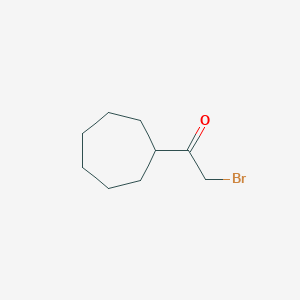

![4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124745.png)

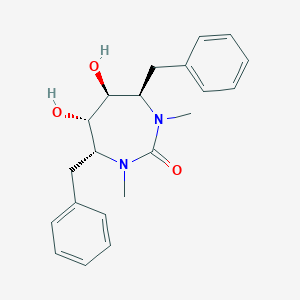
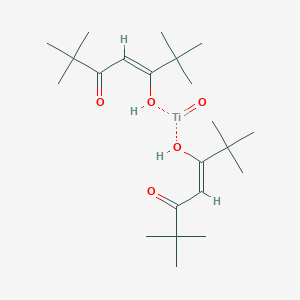
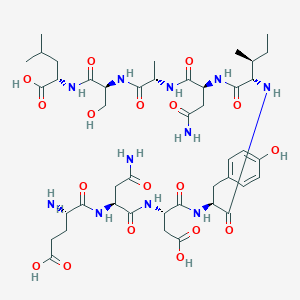
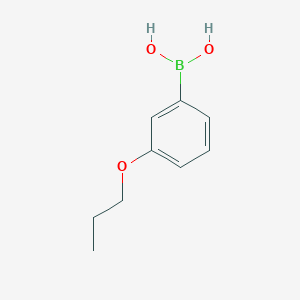
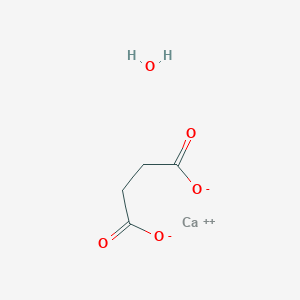
![Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B124767.png)
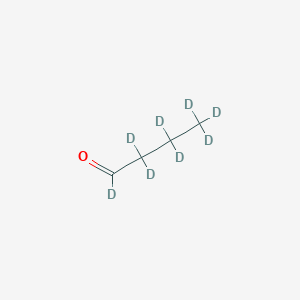
![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)
